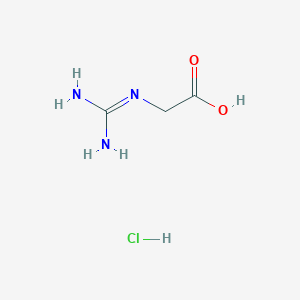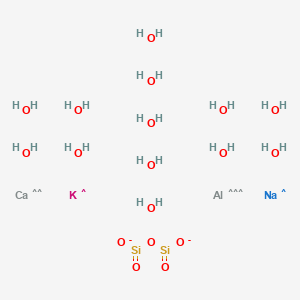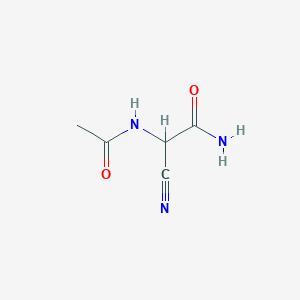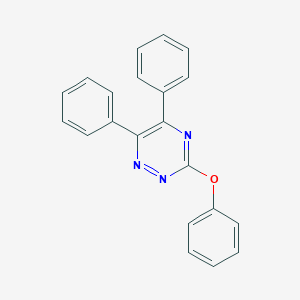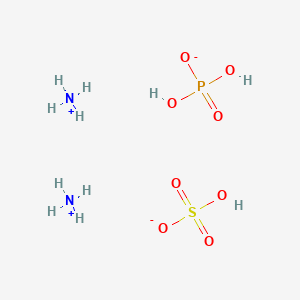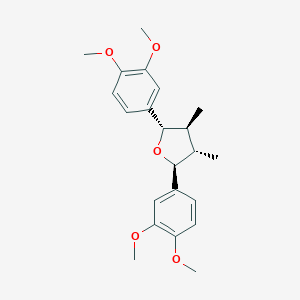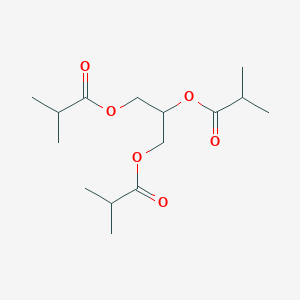![molecular formula C8H7NO3 B084015 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one CAS No. 14146-78-2](/img/structure/B84015.png)
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one, also known as DPI, is a heterocyclic compound that has been widely used in scientific research. DPI has a unique structure that makes it an attractive target for synthesis and investigation.
Mécanisme D'action
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of NADPH oxidase and PKC by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in ROS production and PKC activity. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been shown to inhibit the activity of other enzymes, such as xanthine oxidase and lipoxygenase, although the mechanism of inhibition is not well understood.
Effets Biochimiques Et Physiologiques
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of ROS production, the inhibition of PKC activity, and the inhibition of other enzymes. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been shown to have anti-inflammatory and neuroprotective effects, although the mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has several advantages for use in lab experiments, including its high purity, stability, and specificity for inhibiting NADPH oxidase and PKC. However, 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many future directions for the investigation of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one, including the development of new synthesis methods, the investigation of its effects on other enzymes and signaling pathways, and the development of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one-based therapeutics for the treatment of various diseases. Additionally, the use of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one in combination with other compounds or therapies may enhance its effectiveness and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one involves the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with acetic anhydride and sulfuric acid. This reaction produces 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one as a white crystalline solid with a melting point of 212-215°C. The synthesis of 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has been used in various scientific research applications, including as a tool for studying the role of reactive oxygen species (ROS) in cellular signaling pathways. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of NADPH oxidase, an enzyme that generates ROS, and has been used to investigate the effects of ROS on cell signaling and gene expression. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one has also been used as a tool for studying the role of protein kinase C (PKC) in cellular signaling pathways. 3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one inhibits the activity of PKC, and has been used to investigate the effects of PKC on cell signaling and gene expression.
Propriétés
Numéro CAS |
14146-78-2 |
|---|---|
Nom du produit |
3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one |
Formule moléculaire |
C8H7NO3 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
3,6-dimethylpyrano[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C8H7NO3/c1-4-3-6-7(8(10)11-4)5(2)9-12-6/h3H,1-2H3 |
Clé InChI |
AMBZCCYCUCSPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=NO2)C)C(=O)O1 |
SMILES canonique |
CC1=CC2=C(C(=NO2)C)C(=O)O1 |
Synonymes |
4H-Pyrano[3,4-d]isoxazol-4-one,3,6-dimethyl-(8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





